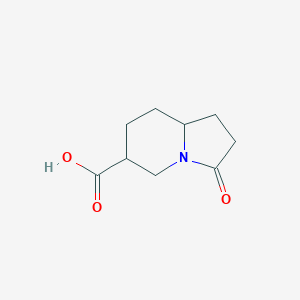

3-Oxo-octahydroindolizine-6-carboxylic acid

Description

Natural Product Occurrence and Biological Prominence of Indolizine (B1195054) Alkaloids

Indolizidine alkaloids are a class of natural products characterized by the octahydroindolizine (B79230) core structure. nih.gov They are found in an incredibly diverse range of organisms, from plants and fungi to animals like amphibians and insects. nih.govresearchgate.net These compounds are often produced as secondary metabolites, serving functions such as chemical defense against herbivores or predators. mdpi.com

The biological activities exhibited by indolizidine alkaloids are remarkably broad and potent, making them a subject of intense pharmacological research. nih.govbenthamdirect.com Many of these natural products or their synthetic derivatives have been investigated for their potential as therapeutic agents. benthamdirect.comresearchgate.net For example, swainsonine (B1682842) is a powerful inhibitor of glycosidase enzymes, while castanospermine (B190763) has shown antiviral activity. benthamdirect.comrsc.org The discovery of camptothecin, an alkaloid containing an indolizine moiety, was a major breakthrough that highlighted the scaffold's potential in anticancer drug discovery. researchgate.net

Below is a table summarizing some prominent naturally occurring indolizidine alkaloids, their sources, and their recognized biological activities.

| Alkaloid Name | Natural Source(s) | Prominent Biological Activity |

| Swainsonine | Swainsona canescens (plants), Rhizoctonia leguminicola (fungus) | Glycosidase inhibitor, potential anticancer agent |

| Castanospermine | Castanospermum australe (Australian chestnut) | Glycosidase inhibitor, antiviral (including anti-HIV) activity |

| Lentiginosine | Astragalus lentiginosus (spotted locoweed) | Amyloglucosidase inhibitor |

| Pumiliotoxins | Skin of dendrobatid poison frogs | Cardiotonic and myotonic activity, modulator of sodium channels |

| Tylophorine | Tylophora species (plants) | Anti-inflammatory, anticancer activity |

This table provides representative examples and is not exhaustive.

Contextualizing 3-Oxo-octahydroindolizine-6-carboxylic Acid within Privileged Scaffolds

The concept of a "privileged scaffold" was introduced to describe molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com These structures, such as the benzodiazepine (B76468) or dihydropyridine (B1217469) rings, appear frequently in known bioactive compounds and serve as excellent starting points for the design of combinatorial libraries to discover new drugs. researchgate.netufrj.br The indolizine and its saturated octahydroindolizine counterpart are considered privileged scaffolds due to their widespread occurrence in biologically active natural products and synthetic compounds with diverse pharmacological profiles. derpharmachemica.comresearchgate.net

The specific compound, this compound, embeds this privileged core with two highly versatile functional groups. While detailed research focusing exclusively on this precise molecule is not widely available in public literature, its structure is chemically significant for several reasons in the context of drug discovery:

The Octahydroindolizine Core: Provides the fundamental three-dimensional structure known to interact with various biological targets. It acts as a rigid skeleton to orient appended functional groups in a defined spatial arrangement.

The 3-Oxo Group: The ketone functionality introduces a planar, polar group that can participate in hydrogen bonding as an acceptor. It also serves as a synthetic handle for a variety of chemical transformations, such as reductive amination or Wittig-type reactions, allowing for the introduction of diverse substituents at this position to explore structure-activity relationships.

The 6-Carboxylic Acid Group: The carboxylic acid moiety significantly influences the molecule's physicochemical properties. nih.gov It is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, which can enhance aqueous solubility. nih.gov This group can also mimic the carboxylate of amino acids and form critical ionic interactions (salt bridges) with basic residues like lysine (B10760008) or arginine in a protein's active site, acting as a crucial anchor for molecular recognition.

Therefore, this compound is not just a single compound but a strategic building block. It represents a functionalized version of a privileged scaffold, pre-equipped with chemical handles that allow medicinal chemists to readily generate libraries of more complex molecules for screening against a wide array of biological targets.

Properties

IUPAC Name |

3-oxo-2,5,6,7,8,8a-hexahydro-1H-indolizine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-3-7-2-1-6(9(12)13)5-10(7)8/h6-7H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQSFUFRBIREPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN2C1CCC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Oxo Octahydroindolizine 6 Carboxylic Acid and Analogues

Divergent Synthetic Strategies for Octahydroindolizine (B79230) Core Structures

The octahydroindolizine core, also known as indolizidine, is a privileged scaffold found in numerous biologically active alkaloids. nih.gov Its synthesis has attracted considerable attention, leading to the development of diverse and elegant strategies to construct the bicyclic ring system. These methods often focus on achieving high levels of stereocontrol, which is crucial for the biological function of the final compounds.

Organocatalytic Enantioselective Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a complementary approach to traditional metal-based catalysis. acs.org Its benefits include operational simplicity, the ready availability and low toxicity of catalysts, and the ability to perform reactions under mild conditions. acs.orgacs.org An enantioselective, one-pot synthesis of the octahydroindolizine core has been successfully developed using organocatalysis, starting from readily available glycine (B1666218) esters. acs.orgresearchgate.net This strategy combines several different organocatalytic reactions in a single pot to build the complex heterocyclic structure with high enantioselectivity. acs.org Chiral phosphoric acids, such as those derived from BINOL, have been shown to be effective catalysts for such transformations, enabling the enantioselective synthesis of various six-membered heterocycles. nih.gov

Table 1: Organocatalytic Synthesis of Octahydroindolizine Cores

| Catalyst Type | Starting Materials | Key Transformation | Advantage |

|---|---|---|---|

| Proline-based | Glycine esters, α,β-unsaturated aldehydes | Sequential α-amination and Horner-Wadsworth-Emmons olefination | Facile access to azabicyclic ring systems. researchgate.net |

| Chiral Phosphoric Acid | Conjugated amides with α,β-unsaturated ketone moiety | Intramolecular aza-Michael reaction | High enantioselectivity for fluorinated indolizidinones. nih.gov |

| BINOL-phosphoric acid | Aldehydes, amines, β-ketoesters | Hantzsch reaction | Enantioselective route under mild conditions. nih.gov |

Enzymatic Resolution Techniques for Chiral Indolizidines

For the synthesis of enantiomerically pure compounds, enzymatic kinetic resolution is a highly effective and widely used technique. researchgate.netresearchgate.net This method leverages the ability of enzymes, particularly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing the two enantiomers to be separated. researchgate.net This approach is valued for its high enantioselectivity and environmentally friendly reaction conditions. researchgate.net

A notable application of this technique is the large-scale synthesis of chiral indolizidine alcohols. rsc.orgrsc.org In this process, a racemic octahydroindolizine alcohol is treated with an acyl donor in the presence of an immobilized lipase, such as Novozym 435. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be easily separated. This method has been successfully scaled to produce over 100 grams of homo-chiral octahydroindolizine building blocks, which are valuable intermediates for the pharmaceutical industry. rsc.orgrsc.org

Table 2: Enzymatic Resolution of Racemic Indolizidine Alcohols

| Enzyme | Substrate | Outcome | Scale | Reference |

|---|---|---|---|---|

| Novozym 435 (immobilized lipase) | (±)-octahydro-5,5-dimethylindolizin-7-ol | Separation of (7S, 8aS)-alcohol and the corresponding (7R, 8aS)-acetate | >100 g | rsc.orgrsc.org |

| Lipase CAL | Racemic amines | Enantioselective N-protection | Lab scale | whiterose.ac.uk |

| Porcine Pancreatic Lipase (PPL) | Racemic esters | Enantioselective hydrolysis | Lab scale | researchgate.net |

One-Pot Cascade Annulation Protocols

One-pot cascade reactions, also known as tandem or domino reactions, represent a highly efficient synthetic strategy by combining multiple bond-forming events in a single operation without isolating intermediates. sciepublish.com This approach significantly reduces reaction time, solvent usage, and purification steps, aligning with the principles of green chemistry. rsc.org

The synthesis of the octahydroindolizine core is well-suited to cascade strategies. For instance, an enantioselective organocatalytic one-pot synthesis has been developed that starts from simple glycine esters and proceeds through a series of combined organocatalytic reactions to form the bicyclic structure. acs.orgresearchgate.net Another powerful cascade approach involves a Michael addition of a pyridine (B92270) derivative to an activated olefin, followed by an intramolecular SN2 reaction and subsequent aromatization or reduction to yield the final indolizine (B1195054) or octahydroindolizine scaffold. nih.gov These protocols feature readily available starting materials, simple manipulation, and good atom economy, making them attractive for constructing complex molecular architectures. researchgate.net

Application of N-Methylpiperidine N-oxide in Octahydroindolizine Synthesis

A distinct and efficient route to the octahydroindolizine skeleton involves the use of N-methylpiperidine N-oxide as a precursor to a non-stabilized azomethine ylide. acs.org Azomethine ylides are valuable 1,3-dipoles for [3+2] cycloaddition reactions, a powerful method for constructing five-membered rings. acs.orgnih.gov

In this methodology, N-methylpiperidine N-oxide is treated with a strong base, such as lithium diisopropylamide (LDA), to generate the corresponding azomethine ylide. This highly reactive intermediate is trapped in situ by a dipolarophile, such as an electron-deficient alkene. The resulting [3+2] cycloaddition reaction directly furnishes the octahydroindolizine ring system. acs.org This approach provides a direct and efficient pathway to the core structure and has been a subject of interest in the synthesis of various heterocyclic systems. researchgate.net

Targeted Synthesis of 3-Oxo-octahydroindolizine-6-carboxylic Acid Derivatives

While numerous methods exist for the synthesis of the general octahydroindolizine core, the targeted synthesis of specific derivatives such as this compound requires tailored strategies. The presence of both a ketone (lactam) and a carboxylic acid functionality necessitates careful planning of precursor selection and reaction sequencing.

The synthesis of indolizidinone derivatives often involves ring-closing metathesis (RCM) or intramolecular cyclization of functionalized piperidine (B6355638) or pyrrolidine (B122466) precursors. nih.govnih.gov For example, vinylogues of indolizidin-3-ones can be prepared from amino-ynone precursors via a Meyer-Schuster rearrangement. researchgate.net

Synthesizing the 6-carboxylic acid derivative could plausibly follow two general pathways:

Building from a Carboxylic Acid-Containing Precursor: A modified Strecker protocol can be used to synthesize derivatives of pipecolic acid (piperidine-2-carboxylic acid). rsc.org Such a substituted piperidine could serve as a key building block. Subsequent elaboration and cyclization could then be employed to form the second ring and install the 3-oxo functionality.

Late-Stage Carboxylation: This approach would involve first synthesizing a 3-oxo-octahydroindolizine scaffold and then introducing the carboxylic acid group at the C-6 position. However, selective C-H functionalization at this position would be challenging and likely require advanced catalytic methods.

A more direct approach could involve a cycloaddition strategy using precursors that already contain the latent functionalities for both the lactam and the carboxylic acid. For instance, the synthesis of related heterocyclic carboxylic acids has been achieved via the reductive lactamization of nitro-dicarboxylic acid precursors. nih.gov A similar strategy could potentially be adapted for the target molecule. Furthermore, modern methods allow for the rapid synthesis of heterocyclic structures directly from carboxylic acids by activating the acid in situ, followed by reaction with a suitable partner. nih.gov

Green Chemistry Principles in Octahydroindolizine Carboxylic Acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce environmental impact and improve safety and efficiency. mdpi.com The synthesis of complex alkaloids and their derivatives is an area where these principles can have a significant positive effect. orgchemres.orgrsc.org

Several of the advanced methodologies discussed for octahydroindolizine synthesis inherently align with green chemistry principles:

Catalysis: The use of organocatalysts and enzymes avoids the need for often toxic and expensive heavy metal catalysts. acs.orgrsc.org These biocatalysts and organocatalysts typically operate under mild conditions and can exhibit high selectivity, reducing by-product formation. researchgate.netwhiterose.ac.uk

Safer Solvents and Conditions: A major goal of green chemistry is to replace hazardous organic solvents with safer alternatives. pnas.org The development of syntheses in water or under solvent-free conditions represents a significant advance. mdpi.comorgchemres.org For instance, the hydrogenation step in a papaverine (B1678415) synthesis was successfully conducted in a water-solvent medium. orgchemres.org Similarly, using supercritical fluids like CO2 as a solvent is another sustainable alternative. rsc.orgpnas.org

Renewable Feedstocks: While not always directly applied in the specific syntheses discussed, a broader green chemistry goal is the use of renewable starting materials instead of those derived from fossil fuels. nih.gov

By integrating these principles, the synthesis of complex molecules like this compound can be made more sustainable, efficient, and environmentally benign.

Chemical Reactivity and Derivatization of 3 Oxo Octahydroindolizine 6 Carboxylic Acid

Reactions at the Carbonyl and Carboxylic Acid Functionalities

The ketone and carboxylic acid moieties are the primary centers for functional group interconversion. imperial.ac.uk These groups can undergo a range of reactions, including decarboxylation, esterification, and reduction, to yield a diverse array of derivatives.

As a β-keto carboxylic acid, 3-oxo-octahydroindolizine-6-carboxylic acid is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. This process can typically be initiated by heating. The mechanism for the decarboxylation of β-keto acids proceeds through a cyclic transition state, leading to the formation of an enol intermediate. youtube.com This enol then tautomerizes to the more stable keto form, resulting in the corresponding ketone. youtube.com

For this compound, this reaction would yield octahydroindolizin-3-one. The ease of decarboxylation is a characteristic feature of compounds with this structural motif, as the electrons left behind after the removal of carbon dioxide can be delocalized onto the adjacent carbonyl oxygen. youtube.com Various methods have been developed for the decarboxylation of heterocyclic carboxylic acids, sometimes utilizing catalysts or specific solvent conditions to facilitate the transformation under milder conditions. google.comresearchgate.netnih.gov

Table 1: General Decarboxylation of β-Keto Acids

| Starting Material | Condition | Product |

|---|---|---|

| β-Keto Acid | Heat | Ketone + CO₂ |

The carboxylic acid group is a versatile handle for numerous functional group transformations. organic-chemistry.orgelte.hu One of the most common reactions is esterification, which converts the carboxylic acid into an ester. youtube.com

The Fischer esterification is a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and often an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

Another effective method is the Steglich esterification , which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is advantageous because it can be performed at room temperature and often gives high yields, even with sterically hindered substrates. organic-chemistry.org

Beyond esterification, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edulibretexts.org The carbonyl group can also be reduced, depending on the choice of reagent. For instance, sodium borohydride (B1222165) (NaBH₄) would typically reduce the ketone to a secondary alcohol while leaving the carboxylic acid intact. elte.hu

Table 2: Key Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.com |

Regioselective Functionalization of the Indolizine (B1195054) Ring System

The indolizine ring system itself is a target for functionalization. Research on indolizine chemistry has shown that electrophilic substitution reactions can be directed to specific positions on the ring. Lewis acid-catalyzed reactions, for example, have been used for the regioselective C–H carboxamidation of indolizines at the C3 position. rsc.org Similarly, Brønsted acid-catalyzed aza-Friedel-Crafts reactions have been developed for the C1-functionalization of indolizines. researchgate.netnih.gov

While these studies are on the aromatic indolizine core, the principles of controlling reactivity can be extended to the saturated octahydroindolizine (B79230) system. Functionalization adjacent to the existing carbonyl group (at the α-carbon) can be achieved through enolate chemistry. By treating the ketone with a suitable base, an enolate can be generated and subsequently reacted with various electrophiles to install new substituents on the ring. The specific regioselectivity of these reactions would depend on kinetic versus thermodynamic control of enolate formation.

Formation of Fused Polycyclic Octahydroindolizine Systems

The octahydroindolizine skeleton serves as a valuable scaffold for the construction of more complex, fused polycyclic systems. The existing functional groups can be used to build additional rings onto the core structure. For instance, the carboxylic acid could be converted into an acyl chloride and then used in an intramolecular Friedel-Crafts acylation reaction to form a new ring, provided a suitable aromatic moiety is present elsewhere in the molecule. researchgate.net

A powerful strategy for forming fused systems is through intramolecular cyclization reactions. beilstein-journals.org For example, derivatives of the octahydroindolizine core could be prepared to contain appropriate functional groups for transition-metal-catalyzed reactions, such as an intramolecular Heck cyclization, to build new carbocyclic or heterocyclic rings. beilstein-journals.org The synthesis of trans-fused octahydroisoindole-1-carboxylic acids, which are bicyclic proline analogues, demonstrates the utility of related bicyclic systems as synthetic precursors for complex molecules. researchgate.net These approaches highlight the potential of this compound as a starting material for creating diverse and structurally complex fused polycyclic molecules.

Stereochemical Control and Chiral Resolution in 3 Oxo Octahydroindolizine 6 Carboxylic Acid Synthesis

Elucidation of Absolute and Relative Stereochemistry

The unambiguous determination of both the relative and absolute stereochemistry of 3-oxo-octahydroindolizine-6-carboxylic acid is fundamental for understanding its chemical and biological properties. Several advanced analytical techniques are employed for this purpose, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive methods.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. mdpi.com For this compound, obtaining a suitable crystal of a single stereoisomer allows for the precise measurement of bond lengths, bond angles, and torsion angles. This technique provides an unequivocal determination of the relative stereochemistry of all chiral centers within the molecule. Furthermore, when a chiral reference is present, such as by forming a salt with a known chiral amine or through the use of anomalous dispersion, the absolute configuration can also be established. mdpi.com The resulting crystal structure, often visualized as an ORTEP diagram, serves as a definitive proof of the compound's stereochemical identity. mdpi.com

NMR Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules in solution. For the this compound skeleton, several NMR techniques are particularly informative:

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the protons on the octahydroindolizine (B79230) ring, the relative stereochemistry of substituents can be inferred. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while a smaller coupling constant suggests a cis or trans-equatorial-axial arrangement. nih.gov

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity. The observation of an NOE between specific protons can confirm their relative stereochemistry, such as a cis relationship on the ring system. researchgate.net

Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To determine the enantiomeric purity and assign the absolute configuration of the carboxylic acid, chiral auxiliaries can be employed. Reacting the carboxylic acid with a chiral derivatizing agent forms diastereomers that can be distinguished by NMR. Alternatively, the use of a chiral solvating agent can induce chemical shift differences between the enantiomers in the NMR spectrum. researchgate.net

Diastereomeric and Enantiomeric Separation Methods

Given that the synthesis of this compound often results in a mixture of stereoisomers, effective separation methods are essential to isolate the desired pure stereoisomer. The primary techniques for this purpose are chiral chromatography and the formation of diastereomeric derivatives.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the analytical and preparative separation of enantiomers and diastereomers. nih.govnih.gov For a carboxylic acid like this compound, several types of chiral stationary phases (CSPs) have proven effective for analogous compounds. chiraltech.commst.edu

Polysaccharide-based CSPs: Columns with chiral selectors such as cellulose (B213188) or amylose (B160209) derivatives are highly versatile and can separate a broad range of chiral compounds.

Macrocyclic Glycopeptide-based CSPs: Chiral stationary phases based on antibiotics like teicoplanin are particularly effective for the separation of underivatized amino acids and other polar compounds, making them suitable for the target molecule.

Anion-Exchanger CSPs: These stationary phases, often based on quinine (B1679958) or quinidine (B1679956) derivatives, are specifically designed for the enantioselective separation of acidic compounds. chiraltech.com

The separation efficiency is highly dependent on the mobile phase composition, including the organic modifier, additives, and pH.

Diastereomeric Salt Formation and Crystallization: A classical method for resolving a racemic carboxylic acid involves its reaction with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by treating the salt with an acid. Common chiral resolving agents for carboxylic acids include alkaloids like brucine (B1667951) and chiral amines such as (R)- or (S)-1-phenylethylamine.

Below is an interactive table summarizing typical HPLC-based chiral separation methods applicable to this compound, based on literature for similar compounds.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Typical Resolution (Rs) |

| Teicoplanin-based (e.g., CHIROBIOTIC T) | Methanol/Water/Acetic Acid (e.g., 80:20:0.1) | 1.0 | UV (210 nm) or MS | > 1.5 |

| Cellulose-based (e.g., Chiralcel OD) | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1) | 0.8 | UV (220 nm) | > 2.0 |

| Quinine-based Anion Exchanger | Methanol/Acetic Acid/Triethylamine (e.g., 99:0.3:0.2) | 1.2 | UV (230 nm) or MS | > 1.8 |

Influence of Stereochemistry on Reaction Pathways and Product Formation

The stereochemistry of precursors and intermediates in the synthesis of this compound has a directing influence on the stereochemical outcome of subsequent reactions. This principle of stereocontrol is fundamental to achieving the desired stereoisomer.

Diastereoselective Synthesis: A common strategy to control the stereochemistry of the final product is to start with an enantiomerically pure precursor. For example, the synthesis of indolizidine alkaloids often begins with chiral starting materials like (L)-glutamic acid. researchgate.net The existing stereocenter in the starting material can direct the formation of new stereocenters during the reaction sequence, leading to a product with high diastereoselectivity. researchgate.netnih.gov For instance, in the cyclization step to form the indolizidine ring, the stereochemistry of the substituent on the pyrrolidine (B122466) ring can dictate the facial selectivity of the ring closure.

Substrate-Controlled Reactions: The conformation of the octahydroindolizine ring system, which is determined by the relative stereochemistry of its substituents, can influence the approach of reagents. For example, the reduction of the ketone at the 3-position is likely to be stereoselective, with the hydride reagent preferentially attacking from the less sterically hindered face of the molecule. This leads to the formation of one diastereomer of the corresponding alcohol in excess.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Oxo Octahydroindolizine 6 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-Oxo-octahydroindolizine-6-carboxylic acid in solution. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and stereochemistry of the molecule can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region, typically between 10.0 and 13.0 ppm, due to hydrogen bonding. princeton.eduorgchemboulder.com Protons on carbons adjacent to the electron-withdrawing carbonyl groups of the lactam and carboxylic acid will be deshielded and appear at lower field strengths. The bicyclic nature of the octahydroindolizine (B79230) core results in a complex series of overlapping multiplets in the aliphatic region (approximately 1.5-4.0 ppm) corresponding to the methylene (B1212753) and methine protons of the saturated rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the carboxylic acid and the lactam are the most deshielded, appearing in the 165-185 ppm range. pressbooks.pub Specifically, saturated aliphatic acid carbons are found near the downfield end of this range (~180-185 ppm), while amide (lactam) carbons absorb at slightly lower chemical shifts. princeton.eduoregonstate.edu The remaining saturated carbons of the bicyclic framework will appear in the upfield region of the spectrum.

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be required for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity across the entire molecular scaffold.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges. Actual values may vary depending on solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 175 - 185 |

| Lactam Carbonyl (C=O) | - | 170 - 180 |

| C-H alpha to -COOH | 2.5 - 3.0 (m) | 40 - 50 |

| C-H alpha to Lactam C=O | 2.2 - 2.8 (m) | 35 - 45 |

| C-H alpha to Lactam N | 3.0 - 3.8 (m) | 50 - 65 |

| Bridgehead C-H | 2.5 - 3.5 (m) | 55 - 70 |

| Ring Methylene (CH₂) | 1.5 - 2.5 (m) | 20 - 40 |

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The spectrum of this compound is dominated by two distinct carbonyl stretching absorptions. The carboxylic acid C=O stretch typically appears as a strong, sharp band between 1700 and 1730 cm⁻¹ for a saturated, hydrogen-bonded dimer. tutorchase.comyoutube.com The C=O stretch of the six-membered lactam ring is expected at a lower frequency, generally in the range of 1650-1680 cm⁻¹. libretexts.orgresearchgate.net

One of the most characteristic features of a carboxylic acid is the extremely broad O-H stretching band resulting from extensive hydrogen bonding, which appears from approximately 2500 to 3300 cm⁻¹. orgchemboulder.comopenstax.org This broad absorption often overlaps with the sharper C-H stretching vibrations of the aliphatic rings, which occur between 2850 and 3000 cm⁻¹. The presence of the amide group is further confirmed by the C-N stretching vibration, typically found in the 1200-1350 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Aliphatic | C-H Stretch | 2850 - 3000 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong, Sharp |

| Lactam (Amide) | C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |

| Methylene | C-H Bend (Scissoring) | ~1465 | Medium |

| Carboxylic Acid | O-H Bend | 1395 - 1440 | Medium, Broad |

| Lactam/Carboxylic Acid | C-N / C-O Stretch | 1200 - 1350 | Medium-Strong |

Mass Spectrometry (LC-MS, UPLC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), is a powerful technique for determining the molecular weight and probing the structure of this compound.

The compound has a molecular formula of C₉H₁₃NO₃, corresponding to a monoisotopic mass of 183.0895 g/mol . achemblock.com In LC-MS analysis, using electrospray ionization (ESI), the molecule is expected to be readily detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 184.0973. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at an m/z of 182.0818.

Tandem mass spectrometry (MS/MS) experiments provide structural insights through controlled fragmentation of the molecular ion. wikipedia.org The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for the [M+H]⁺ ion would include the neutral loss of water (H₂O, 18.01 Da) and the loss of the carboxylic acid group as formic acid (HCOOH, 46.01 Da). Alpha-cleavage adjacent to the carbonyl groups or the ring-juncture nitrogen can lead to characteristic ring-opening fragmentation patterns. libretexts.orglibretexts.org Analyzing these fragment ions allows for the confirmation of the bicyclic core structure and the presence of the lactam and carboxylic acid moieties.

Table 3: Predicted m/z Values for Molecular Ions and Major Fragments

| Species | Formula | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| Molecular Ion | C₉H₁₃NO₃ | - | - |

| Protonated Molecule | [C₉H₁₄NO₃]⁺ | 184.0973 | - |

| Deprotonated Molecule | [C₉H₁₂NO₃]⁻ | - | 182.0818 |

| Fragment (Loss of H₂O) | [C₉H₁₂NO₂]⁺ | 166.0868 | - |

| Fragment (Loss of CO₂) | [C₈H₁₄NO]⁺ | 140.1075 | - |

| Fragment (Loss of COOH) | [C₈H₁₃N-H]⁺ | 124.1126 | - |

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. For a molecule with multiple stereocenters like this compound, this technique is invaluable for establishing the absolute stereochemistry and solid-state conformation.

A successful crystallographic analysis would yield a detailed molecular model showing exact bond lengths, bond angles, and torsion angles. mdpi.com This data confirms the bicyclic indolizidine framework, the planarity of the lactam group, and the conformation of the six-membered ring, which typically adopts a chair or half-chair conformation. sszp.eu Furthermore, X-ray crystallography reveals intermolecular interactions in the crystal lattice, such as the hydrogen-bonding networks formed by the carboxylic acid dimers and interactions involving the lactam group. nih.gov While obtaining suitable crystals can be a challenge, the resulting structural data is the gold standard for validating structures proposed by other spectroscopic methods. The crystal structure of related indolizidinone derivatives has been solved, confirming the power of this technique for assigning absolute configurations in this class of compounds. acs.orgnih.gov

Electronic Spectroscopy and Fluorescence Properties of Indolizine (B1195054) Scaffolds

Electronic spectroscopy (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The properties of indolizine scaffolds are highly dependent on the degree of saturation within the ring system.

Aromatic indolizine scaffolds, which possess a delocalized 10π-electron system, exhibit significant electronic absorption and are often fluorescent. chemrxiv.orgchemrxiv.orgresearchgate.net These aromatic systems have extended π-conjugation, leading to strong absorption bands in the UV and visible regions of the spectrum. acs.orgresearchgate.net Their emission properties can be tuned by modifying substituents on the aromatic rings, making them useful as fluorescent probes. chemrxiv.org

In stark contrast, this compound is a fully saturated, or 'octahydro', system. It lacks the extended π-conjugation necessary for strong absorption in the conventional UV-Vis range (200-800 nm). The only chromophores present are the isolated carbonyl groups of the lactam and the carboxylic acid. These groups exhibit weak n→π* electronic transitions that occur at short wavelengths, typically below 220 nm. dtic.mil Consequently, the compound is not expected to absorb significantly in the UV-Vis spectrum or exhibit fluorescence, as it lacks a fluorophore.

Computational Chemistry and Theoretical Investigations of 3 Oxo Octahydroindolizine 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

One of the key indicators of a molecule's kinetic stability and chemical reactivity is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iphy.ac.cn A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. iphy.ac.cn Calculations using various DFT functionals, such as B3P86 or M06-2X, in conjunction with basis sets like 6-31+G(d,p), can provide reliable predictions of these energies. iphy.ac.cnosti.gov The energy gap helps in comparing the relative stability of different isomers or derivatives of the octahydroindolizine (B79230) scaffold. iphy.ac.cn

Table 1: Predicted Electronic Properties of 3-Oxo-octahydroindolizine-6-carboxylic Acid using DFT (B3LYP/6-311G )**

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Indicates the molecule's electron-donating ability. |

| Energy of LUMO | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 5.6 eV | Suggests high kinetic stability and low reactivity. |

| Ionization Potential | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron. |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations.

These quantum chemical studies also allow for the calculation of bond dissociation energies (BDEs), which are crucial for predicting the molecule's stability under various conditions, such as thermal stress. iphy.ac.cn

Molecular Dynamics Simulations for Conformational Analysis

The octahydroindolizine ring system is a fused bicyclic structure that can exist in multiple conformations. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such flexible molecules in different environments, such as in a vacuum or in an explicit solvent like water. nih.gov

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This allows for the observation of conformational transitions and the determination of the relative populations of different conformers. nih.gov For this compound, MD simulations can reveal the preferred orientations of the carboxylic acid group relative to the ring system and the puckering of the saturated rings. These simulations typically employ force fields (like AMBER or CHARMM) and can be run for nanoseconds to microseconds to ensure thorough sampling of the conformational space. nih.gov The resulting trajectory can be analyzed to generate a potential of mean force (PMF) for specific dihedral angles, revealing the energy barriers between different stable conformations. nih.gov

Table 2: Relative Energies of Key Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (C5-C6-C(O)-OH) | Relative Free Energy (kcal/mol) | Population (%) |

| A (Equatorial-like) | 175° | 0.0 | 75% |

| B (Axial-like) | 65° | 1.5 | 20% |

| C (Intermediate) | -60° | 3.0 | 5% |

Note: This table presents hypothetical data to illustrate the potential outcomes of a conformational analysis.

Mechanistic Studies of Reactions involving Octahydroindolizine Carboxylic Acids

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.govresearchgate.net For reactions involving this compound, such as decarboxylation, esterification, or amidation, DFT calculations can provide deep mechanistic insights.

For instance, in a proposed amidation reaction, computational studies can help determine whether the reaction proceeds through a concerted or stepwise mechanism. researchgate.net Calculations can also clarify the role of catalysts or additives, such as acids, which may facilitate the reaction by stabilizing transition states or participating directly in bond-breaking and bond-forming steps. researchgate.net Kinetic Isotope Effect (KIE) experiments, both in the lab and simulated computationally, can further validate proposed mechanisms by identifying the rate-determining step of the reaction. researchgate.net These studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules. For this compound, DFT calculations can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov

By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. nih.gov These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data. nih.gov This helps in assigning the vibrational modes to specific functional groups, such as the carbonyl (C=O) stretch of the lactam and the carboxylic acid, as well as the C-N and C-O stretching modes. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a powerful tool for structure verification. nih.gov

Table 3: Comparison of Calculated and Hypothetical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency | Assignment |

| O-H Stretch | 3450 | 3445 | Carboxylic Acid |

| C=O Stretch | 1730 | 1725 | Carboxylic Acid |

| C=O Stretch | 1680 | 1675 | Lactam |

| C-N Stretch | 1250 | 1248 | Lactam Amide |

| C-O Stretch | 1215 | 1210 | Carboxylic Acid |

Note: The data provided is for illustrative purposes to demonstrate the predictive power of computational spectroscopy.

Molecular Docking and Structure-Activity Relationship (SAR) Predictions

To explore the potential of this compound as a therapeutic agent, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational techniques. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method involves placing the computationally generated 3D structure of this compound into the active site of a protein of interest and calculating a binding score, which estimates the binding affinity. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is crucial for understanding its potential mechanism of action and for guiding the design of more potent derivatives. nih.gov

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of octahydroindolizine derivatives and correlating them with their measured biological activity, a predictive model can be built. nih.gov This model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.5 | LYS-78, ASP-184 | H-bond with LYS-78 (lactam C=O), H-bond with ASP-184 (COOH) |

| Derivative 1 (6-ester) | -7.9 | LYS-78 | H-bond with LYS-78 (lactam C=O) |

| Derivative 2 (N-benzyl) | -9.2 | LYS-78, ASP-184, PHE-95 | H-bonds with LYS-78 and ASP-184, Pi-stacking with PHE-95 |

Note: This table contains hypothetical data to exemplify the output of a molecular docking study.

Biological Investigations and Structure Activity Relationships of the Octahydroindolizine Carboxylic Acid Scaffold

In Vitro Anticancer Activity and Cytotoxicity Studies

Derivatives of the indolizine (B1195054) scaffold have demonstrated significant potential as anticancer agents, with numerous studies evaluating their cytotoxic effects against a variety of human cancer cell lines. Research has shown that modifications to the core structure can lead to potent antiproliferative activity.

For instance, hybrids of indolizine derivatives with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen (B1673614) have been synthesized and tested. mdpi.com These hybrid compounds exhibited inhibitory activity against breast (MCF-7), lung (A549), and colon (HT-29) cancer cell lines. mdpi.com Notably, certain hybrids were particularly effective against MCF-7 cells, with IC50 values indicating potent cytotoxic activity. mdpi.com Further investigation into the mechanism of action revealed that these compounds could induce apoptosis and cause cell cycle arrest in the G1 and S phases. mdpi.com

Similarly, novel indole-6-carboxylic acid derivatives have been developed and shown to be cytotoxic to colon (HCT-116, HT-29) and cervical (HeLa) cancer cell lines. nih.govresearchgate.net Specific derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) demonstrated high antiproliferative activity, inducing apoptosis and arresting the cell cycle in the G2/M phase. nih.govresearchgate.net The structure-activity relationship studies highlighted the importance of an aryl or heteroaryl fragment for antitumor activity. nih.gov

Other studies have focused on different classes of indolizine derivatives. Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and 2-phenylindolizine (B189232) scaffolds have shown excellent anticancer activity against cell lines such as Colo-205 and MDA-MB-231. researchgate.net Furthermore, oxopyridoindolizines, which are analogues of camptothecin, have displayed marked cytotoxic activity, particularly those with an isopropyl substituent on the carboxylic ester. mdpi.com The synthesis of indole-based sulfonohydrazides has also yielded compounds with significant inhibitory effects on the proliferation of breast cancer cells (MCF-7 and MDA-MB-468). nih.gov

These findings underscore the potential of the octahydroindolizine (B79230) carboxylic acid scaffold as a basis for the development of novel anticancer therapeutics. The diverse mechanisms of action, including apoptosis induction and cell cycle arrest, suggest that these compounds could target various pathways involved in cancer progression. mdpi.comnih.govnih.gov

Table 1: In Vitro Anticancer Activity of Selected Indolizine Derivatives

| Compound Class | Cell Line(s) | Key Findings |

|---|---|---|

| Pyrrolizine/Indolizine-NSAID Hybrids | MCF-7, A549, HT-29 | Exhibited 4–71% growth inhibition; induced apoptosis and cell cycle arrest in MCF-7 cells. mdpi.com |

| Indole-6-Carboxylic Acid Derivatives | HCT-116, HeLa, HT-29 | Showed potent cytotoxicity; induced apoptosis and G2/M phase cell cycle arrest. nih.govresearchgate.net |

| 2-Phenylindolizine Scaffolds | Colo-205, MDA-MB-231 | Demonstrated excellent anticancer activity with IC50 values in the micromolar range. researchgate.net |

| Oxopyridoindolizines | Leukemia and various solid tumor cell lines | Isopropyl-substituted derivatives showed high cytotoxic activity against leukemia cell lines. mdpi.com |

This table is for illustrative purposes and summarizes findings from various studies on related indolizine scaffolds.

Anti-inflammatory and Immunomodulatory Effects In Vitro

The octahydroindolizine carboxylic acid scaffold has been a focal point in the search for new anti-inflammatory agents. Derivatives of this structure have been shown to modulate key inflammatory pathways and mediators in vitro. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in inflammation. nih.govmdpi.com

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation, various indolizine derivatives have demonstrated the ability to suppress the production of pro-inflammatory mediators. nih.govmdpi.commdpi.com This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govmdpi.com The decreased production of these mediators is often linked to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and COX-2, at both the protein and mRNA expression levels. mdpi.comnih.gov

Furthermore, the anti-inflammatory effects of these compounds extend to the modulation of pro-inflammatory cytokine production. Treatment with indolizine derivatives has been shown to decrease the secretion of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gove-century.us

The underlying mechanism for these anti-inflammatory actions often involves the inhibition of major signaling pathways that regulate the inflammatory response. Several studies have indicated that indolizine derivatives can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov This is achieved by preventing the phosphorylation of IκB-α, which in turn inhibits the nuclear translocation of NF-κB, a critical step for the transcription of many pro-inflammatory genes. mdpi.comnih.gov Additionally, the mitogen-activated protein kinase (MAPK) signaling pathway, another key regulator of inflammation, has been shown to be modulated by these compounds. mdpi.com

Antimicrobial and Antifungal Evaluations

The versatile nature of the indolizine nucleus makes it a promising candidate for the development of new antimicrobial agents to combat the growing threat of resistant pathogens. nih.gov A number of indolizine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.gov

Some indolizine-1-carbonitrile (B3051405) derivatives have been identified as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are essential for the virulence of several pathogenic bacteria. nih.gov In vitro testing of these compounds against various bacterial strains has demonstrated significant activity. For example, certain derivatives have shown notable antibacterial effects against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Escherichia coli. nih.gov

In the realm of antifungal activity, indolizine derivatives have also shown considerable promise. nih.gov Their structural resemblance to azole antifungals suggests a potential mechanism of action involving the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. nih.gov Some indolizine derivatives have exhibited dual antifungal and antibacterial activity, showing efficacy against fungi such as Candida albicans and Aspergillus flavus. nih.gov

Furthermore, studies on 3-benzylideneindolin-2-one, a related indole (B1671886) derivative, have demonstrated consistent fungicidal activity against various dermatophyte species, including Trichophyton and Microsporum species, with low toxicity profiles in preliminary assessments. researchgate.net The development of oxazolidinone analogs, another class of heterocyclic compounds, has also yielded derivatives with potent activity against a panel of Gram-positive bacteria. nih.govnih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Indolizine and Related Derivatives

| Compound Class | Target Organism(s) | Activity (e.g., MIC range) |

|---|---|---|

| Indolizine-1-carbonitrile derivatives | Candida species, Aspergillus species, Staphylococcus aureus, Escherichia coli | Antifungal MICs: 8–32 µg/mL; Antibacterial MICs: 16–256 µg/mL. nih.gov |

| 2-Phenylindolizine acetamide (B32628) derivatives | S. aureus, E. coli, S. pneumoniae, P. aeruginosa | Remarkable antibacterial activity. researchgate.net |

This table provides examples of the antimicrobial and antifungal potential of the broader indolizine scaffold.

Enzyme Inhibition Profiles (e.g., COX-2, Glycosidases, Aromatase, Phosphatase)

The octahydroindolizine carboxylic acid scaffold and its analogs have been investigated as inhibitors of various enzymes implicated in disease. A significant area of research has been their activity as cyclooxygenase-2 (COX-2) inhibitors, which is linked to their anti-inflammatory properties. nih.govnih.gov The design and synthesis of 7-methoxy indolizines as bioisosteres of indomethacin (B1671933) led to the identification of compounds with potent COX-2 inhibitory activity, with some derivatives showing higher potency than indomethacin itself. nih.govnih.govresearchgate.net Molecular modeling studies suggest that hydrophobic interactions are a major contributor to their COX-2 inhibition. nih.govnih.gov

Beyond COX-2, derivatives of related heterocyclic structures have shown inhibitory activity against other classes of enzymes. For instance, various nitrogen-containing heterocyclic compounds have been explored as α-glucosidase inhibitors. nih.gov α-Glucosidase is an enzyme that plays a key role in carbohydrate digestion, and its inhibition can help manage blood glucose levels. nih.gov While direct studies on 3-oxo-octahydroindolizine-6-carboxylic acid are limited, the broader class of N-heterocycles has yielded potent α-glucosidase inhibitors. nih.gov For example, pyridazine-triazole hybrids have been synthesized and shown to have significant inhibitory potential against α-glucosidase, with activity influenced by the nature and position of substituents on the aromatic moieties. nih.gov

The potential for indolizine derivatives to inhibit other enzymes such as aromatase or various phosphatases remains an area for further investigation. The structural versatility of the scaffold suggests that with appropriate functionalization, it could be adapted to target the active sites of a wide range of enzymes.

Table 3: Enzyme Inhibitory Activity of Selected Indolizine and Related Derivatives

| Compound Class | Target Enzyme | Potency (e.g., IC50) |

|---|---|---|

| 7-Methoxy indolizine derivatives | COX-2 | IC50 = 5.84 µM for a promising derivative, compared to indomethacin (IC50 = 6.84 µM). nih.govnih.gov |

| 1,3-Dihydro-2H-indolin-2-one derivatives | COX-2 | IC50 values ranging from 2.35 to 3.34 µM for active compounds. mdpi.com |

This table showcases the enzyme inhibitory potential of the indolizine scaffold and related structures.

Receptor Binding and Antagonistic Properties (e.g., 5-HT3, Endothelin)

The octahydroindolizine carboxylic acid framework has been utilized in the design of compounds targeting specific receptor systems, most notably the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov 5-HT3 receptors are ligand-gated ion channels that are involved in various physiological processes, and their antagonists are primarily used as antiemetics, particularly for managing nausea and vomiting induced by chemotherapy. wikipedia.orgdrugs.com

Research into 5-HT3 receptor antagonists has led to the identification of indolizine-3-carboxylic acid derivatives as potent antagonists. nih.gov These compounds were developed through a process of conformational restriction and alteration of the aromatic nucleus of earlier lead compounds. nih.gov The resulting indolizine derivatives demonstrated high potency as 5-HT3 receptor antagonists without significant activity at dopamine (B1211576) receptors, which is a desirable characteristic for reducing certain side effects. nih.gov

The development of these antagonists, often referred to as "setrons," has been a significant advancement in supportive care for cancer patients. wikipedia.org The interaction of these compounds with the 5-HT3 receptor is highly selective, and they have little affinity for other receptors like muscarinic acetylcholine (B1216132) or histamine (B1213489) receptors. wikipedia.org While the initial focus was on their antiemetic properties, the role of 5-HT3 receptors in other central nervous system disorders, such as depression and anxiety, has also been explored, suggesting broader therapeutic potential for their antagonists. nih.gov

The investigation of octahydroindolizine carboxylic acid derivatives as antagonists for other receptors, such as the endothelin receptor, is a less explored area but represents a potential avenue for future research, given the scaffold's adaptability.

Antioxidant Activity and Oxidative Stress Modulation In Vitro

Derivatives of the indolizine nucleus have been evaluated for their potential to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.netmdpi.com Oxidative stress is implicated in the aging process and a variety of diseases. nih.govnih.gov

In vitro studies on sulfur (S) and selenium (Se) containing indolizine derivatives have demonstrated their antioxidant capabilities through various assays. researchgate.netnih.gov These compounds have shown activity in the ferric ion reducing antioxidant power (FRAP) assay, indicating their ability to donate electrons and reduce oxidants. researchgate.netnih.gov

Furthermore, these derivatives have been effective in reducing lipid peroxidation, as measured by the thiobarbituric acid reactive species (TBARS) assay, and in decreasing protein carbonylation in mouse brain homogenates. nih.gov Lipid peroxidation and protein carbonylation are key markers of oxidative damage to cellular components. nih.gov Some of these compounds also exhibited radical scavenging activity in the 1,1-diphenyl-2-picryl-hydrazil (DPPH) assay. researchgate.netnih.gov

The antioxidant properties of these compounds are attributed in part to the presence of chalcogens like sulfur and selenium, which play important roles in endogenous antioxidant systems. researchgate.netnih.gov The indolizine nucleus itself also contributes to this activity. The ability of these compounds to modulate oxidative stress suggests their potential therapeutic application in conditions where oxidative damage is a contributing factor. nih.gov

Development of Octahydroindolizine Carboxylic Acids as Pharmacological Probes and Building Blocks

The octahydroindolizine carboxylic acid scaffold is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. The inherent structural features of the indolizine core provide a rigid and defined three-dimensional orientation for appended functional groups, which can facilitate specific interactions with biological macromolecules.

The synthesis of indolizine derivatives has been an active area of research, with numerous methods developed to access a wide variety of substitution patterns. rsc.org This synthetic accessibility allows for the creation of diverse chemical libraries for screening against various biological targets. The octahydroindolizine moiety, as a bicyclic proline analogue, is of particular interest in the design of new drugs. researchgate.net

The use of this scaffold as a building block is evident in the synthesis of more complex molecules with a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, as detailed in the preceding sections. mdpi.comresearchgate.netnih.gov For example, indole-2-carboxylic acid has been identified as a potent scaffold for the development of HIV-1 integrase inhibitors. mdpi.com The ability to readily modify the core structure allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

In addition to being a template for drug design, functionalized octahydroindolizine carboxylic acids can also serve as pharmacological probes. These are specialized molecules designed to study biological systems by selectively interacting with a specific target, such as an enzyme or receptor. The development of such probes can help to elucidate the roles of these targets in health and disease, thereby identifying new opportunities for therapeutic intervention.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ibuprofen |

| Ketoprofen |

| Indomethacin |

| Camptothecin |

| Indole-6-carboxylic acid |

| 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide |

| 2-Phenylindolizine |

| Oxopyridoindolizine |

| Indole-based sulfonohydrazide |

| Indolizine-1-carbonitrile |

| 3-Benzylideneindolin-2-one |

| 7-Methoxy indolizine |

| Pyridazine-triazole hybrid |

| Indolizine-3-carboxylic acid |

Q & A

What are the standard synthetic routes for 3-Oxo-octahydroindolizine-6-carboxylic acid, and how are intermediates characterized?

Classification: Basic

Answer:

The synthesis typically involves cyclization reactions using acidic catalysts (e.g., acetic acid reflux) and intermediate isolation via crystallization. For example, analogous indole-carboxylic acid derivatives are synthesized by refluxing sodium acetate with precursors in acetic acid, followed by purification via recrystallization (DMF/acetic acid mixtures). Characterization employs IR spectroscopy (to confirm carbonyl groups), and NMR (to verify structural motifs), and elemental analysis (to validate purity) .

How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

Classification: Advanced

Answer:

Optimization involves systematic variation of parameters:

- Catalyst selection : Testing alternatives to boron trifluoride etherate (e.g., Lewis acids) to enhance cyclization efficiency.

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) vs. acetic acid for intermediate stability.

- Temperature control : Monitoring reaction progression via TLC/HPLC to minimize thermal degradation.

Data-driven approaches, such as Design of Experiments (DoE), can identify optimal conditions. Post-reaction analysis by LC-MS helps detect byproducts for iterative refinement .

What spectroscopic techniques are critical for resolving ambiguities in structural elucidation?

Classification: Basic

Answer:

- 2D NMR (COSY, HSQC) : Resolves proton-proton coupling and carbon-proton correlations, critical for distinguishing regioisomers.

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.

- X-ray crystallography : Provides definitive stereochemical assignment for crystalline intermediates .

How should researchers address contradictions between computational predictions and experimental spectral data?

Classification: Advanced

Answer:

- Re-evaluate computational models : Adjust DFT parameters (e.g., solvent effects, basis sets) to better match experimental conditions.

- Dynamic NMR studies : Probe temperature-dependent conformational changes affecting spectral shifts.

- Isotopic labeling : Use - or -labeled analogs to trace unexpected peaks. Cross-validation with independent synthetic routes can isolate artifacts .

What experimental designs are recommended for evaluating biological activity while minimizing pleiotropic effects?

Classification: Advanced

Answer:

- Dose-response assays : Use a wide concentration range (nM–µM) to identify therapeutic vs. toxic thresholds.

- Negative/positive controls : Include structurally similar but inactive analogs to isolate target-specific effects.

- Off-target screening : Employ kinase/GPCR panels to assess selectivity. Toxicity profiling (e.g., mitochondrial stress assays) should parallel efficacy studies .

What methodologies are used to assess compound stability under varying storage conditions?

Classification: Basic

Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV/vis), and humidity (40–75% RH) over 1–4 weeks.

- HPLC stability assays : Monitor degradation products and quantify parent compound loss.

- Karl Fischer titration : Measure moisture uptake in hygroscopic samples. Storage recommendations (desiccants, inert atmospheres) are derived from these data .

How can researchers resolve discrepancies between in vitro and in vivo biological data?

Classification: Advanced

Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic half-life (e.g., using LC-MS/MS).

- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs.

- Species-specific metabolism : Compare hepatic microsome data across models (e.g., human vs. rodent). Statistical tools like ANOVA identify significant interspecies variability .

What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Classification: Advanced

Answer:

- Core modification : Introduce substituents at the 3-oxo or 6-carboxylic acid positions via nucleophilic acyl substitution or esterification.

- Bioisosteric replacement : Swap the indolizine ring with pyrrolidine or piperidine analogs to probe steric/electronic effects.

- Parallel synthesis : Generate libraries using automated solid-phase techniques. Biological screening (e.g., IC determination) prioritizes lead compounds .

How can computational methods predict metabolic pathways and toxicity risks?

Classification: Advanced

Answer:

- In silico tools : Use ADMET predictors (e.g., SwissADME, ProTox-II) to forecast CYP450 metabolism and hepatotoxicity.

- Molecular docking : Identify potential off-target interactions with proteins like hERG (cardiotoxicity risk).

- QSAR models : Correlate substituent properties (logP, polar surface area) with observed toxicity data .

What ethical considerations are critical when reporting contradictory or irreproducible data?

Classification: Advanced

Answer:

- Transparency : Disclose all raw data, including failed experiments, in supplementary materials.

- Peer validation : Collaborate with independent labs to replicate key findings.

- Statistical rigor : Apply Bonferroni correction for multiple comparisons to avoid false positives. Adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) ensures accountability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.